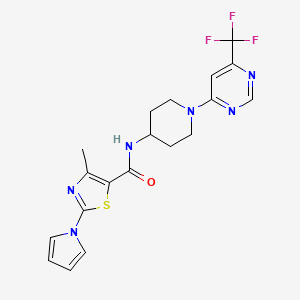
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C19H19F3N6OS and its molecular weight is 436.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-methyl-2-(1H-pyrrol-1-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)thiazole-5-carboxamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H21F3N6OS, with a molecular weight of approximately 408.46 g/mol. The structure features a thiazole ring, a pyrrol moiety, and a trifluoromethyl-substituted pyrimidine, contributing to its diverse biological activities.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the target molecule have shown cytotoxic effects against various cancer cell lines. A study reported that thiazole-containing compounds had IC50 values ranging from 1.61 to 2.00 µg/mL against specific tumor cell lines, suggesting that modifications in the molecular structure can enhance potency against cancer cells .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 9 | 1.61 ± 1.92 | A-431 |
| Compound 10 | 1.98 ± 1.22 | Jurkat |
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Thiazoles are known for their ability to inhibit bacterial growth, and derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria. The presence of the pyrrol and piperidine groups may enhance interactions with microbial targets, although specific data for this compound's antimicrobial activity remains limited.
The proposed mechanism of action for thiazole-based compounds generally involves interference with cellular processes such as DNA replication and protein synthesis. For example, studies have suggested that these compounds may bind to specific enzymes or receptors, disrupting normal cellular functions and leading to apoptosis in cancer cells .
Case Studies
Several studies have focused on the biological activity of related thiazole compounds:
- Anticonvulsant Activity : A series of thiazole derivatives were tested for anticonvulsant properties, showing promising results in animal models. The structure–activity relationship (SAR) indicated that certain substitutions significantly enhanced efficacy .
- Antitumor Activity : In a comparative study, various thiazole derivatives were evaluated against human cancer cell lines, revealing that specific substitutions (like methyl or chloro groups) at critical positions on the thiazole ring were essential for maximizing anticancer effects .
属性
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N6OS/c1-12-16(30-18(25-12)28-6-2-3-7-28)17(29)26-13-4-8-27(9-5-13)15-10-14(19(20,21)22)23-11-24-15/h2-3,6-7,10-11,13H,4-5,8-9H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPVTZGWOGWKRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














